molecular formula C7H6ClFO2S B1526983 3-Fluoro-5-methylbenzene-1-sulfonyl chloride CAS No. 1214350-72-7

3-Fluoro-5-methylbenzene-1-sulfonyl chloride

Cat. No. B1526983
CAS RN: 1214350-72-7
M. Wt: 208.64 g/mol
InChI Key: NVUHCPPLBJCKCJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO2S . It is also known as 3-fluoro-4-methylbenzenesulfonyl chloride . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methylbenzene-1-sulfonyl chloride is 1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 208.64 .

Scientific Research Applications

Synthesis of Complex Molecules

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is instrumental in the synthesis of complex molecules through regioselective synthesis techniques. It has been utilized as a precursor or intermediate in the creation of functionalized molecules with specific properties. For example, its role in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its versatility in synthesizing functionalized isoxazoles possessing sulfonyl fluoride moieties, which are valuable in various chemical transformations and pharmaceutical applications (Leng & Qin, 2018).

Development of Antimicrobial Agents

Research has demonstrated the potential of derivatives of 3-Fluoro-5-methylbenzene-1-sulfonyl chloride in the development of antimicrobial agents. The synthesis of sulfonamides and carbamates from related compounds has shown significant antimicrobial activity. These studies highlight the molecule's utility in creating compounds with potent antimicrobial properties, providing a foundation for the development of new antibiotics or antifungal agents (Janakiramudu et al., 2017).

Innovative Materials Creation

The synthesis of arylsulfonic polymers from derivatives similar to 3-Fluoro-5-methylbenzene-1-sulfonyl chloride showcases the material science applications of such compounds. These polymers, derived from reactions involving aminobenzenesulfonyl fluorides, possess unique properties such as high thermal stability and specific reactivities, making them suitable for various industrial applications. The development of such polymers indicates the broad potential of 3-Fluoro-5-methylbenzene-1-sulfonyl chloride in the field of advanced material sciences (Hart & Timmerman, 1960).

Safety and Hazards

3-Fluoro-5-methylbenzene-1-sulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection should be taken when handling this compound .

properties

IUPAC Name

3-fluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHCPPLBJCKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylbenzene-1-sulfonyl chloride

CAS RN

1214350-72-7
Record name 3-fluoro-5-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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